Welcome to the BenchChem Online Store!
molecular formula C12H21N3O6 B1194304 NOTA CAS No. 56491-86-2

NOTA

Cat. No. B1194304
M. Wt: 303.31 g/mol
InChI Key: JHALWMSZGCVVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06387891B2

Procedure details

From 1,4,7-triazacyclononane (1.1.3), glyoxylic acid and H2/Pt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:10]([OH:14])(=[O:13])[CH:11]=O>>[C:10]([CH2:11][N:1]1[CH2:9][CH2:8][N:7]([CH2:11][C:10]([OH:14])=[O:13])[CH2:6][CH2:5][N:4]([CH2:11][C:10]([OH:14])=[O:13])[CH2:3][CH2:2]1)([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.